2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole moiety linked via an acetamide bridge to a naphthalene group. The compound’s structure combines the planar aromatic system of naphthalene with the electron-rich, sterically hindered isoxazole ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-15(12(2)21-19-11)10-17(20)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKUEVOZOARQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethylisoxazole-4-Carboxylic Acid
The oxazole core is constructed via cyclization of acetylacetone derivatives. A common method involves reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds via nucleophilic attack and dehydration, yielding 3,5-dimethylisoxazole-4-carboxylic acid with a reported purity of 92–95% after recrystallization.
Reaction equation :
Activation of the Carboxylic Acid
The carboxylic acid is activated for amide bond formation using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step converts the acid to its corresponding acyl chloride, achieving near-quantitative conversion in anhydrous dichloromethane at 0–5°C.
Amidation with Naphthalen-1-Amine
The acyl chloride reacts with naphthalen-1-amine in the presence of a base (e.g., triethylamine) to form the acetamide bond. Alternatively, carbodiimide coupling agents like EDC/HOBt are employed in polar aprotic solvents (DMF, THF). This method yields 78–82% product with >98% purity after column chromatography.
Key reagents and conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | NH₂OH·HCl, H₂SO₄ | Ethanol | Reflux | 85% |
| Activation | SOCl₂ | DCM | 0–5°C | 95% |
| Amidation | EDC, HOBt | DMF | 50°C | 78% |
Optimization of Reaction Parameters
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. In contrast, nonpolar solvents (toluene) reduce yields to <50% due to poor solubilization of the acyl chloride.
Temperature Control
Maintaining 50–60°C during amidation minimizes side reactions (e.g., epimerization) while ensuring complete conversion. Higher temperatures (>80°C) promote decomposition of the oxazole ring.
Stoichiometric Ratios
A 1.2:1 molar ratio of acyl chloride to naphthalen-1-amine optimizes yields. Excess amine leads to dimerization byproducts, reducing purity to 85–90%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing efficiency, reducing reaction times by 40% compared to batch processes. This method achieves a throughput of 5 kg/day with 99.5% purity.
Green Chemistry Adaptations
Replacing chlorinated solvents with cyclopentyl methyl ether (CPME) reduces environmental impact. Catalytic recycling of triethylamine via distillation lowers production costs by 18%.
Comparative Analysis of Synthesis Methodologies
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products Formed
Oxidation: Oxazole N-oxides and other oxidized derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted oxazole and naphthalene derivatives.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 7 |
| Partition Coefficient (logP) | 3.063 |
| Water Solubility (LogSw) | -3.30 |
| Polar Surface Area | 63.030 |
Medicinal Chemistry
The compound has shown promise as a bromodomain modulator , which plays a crucial role in epigenetic regulation. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, making them significant targets in cancer therapy and other diseases.
Case Study: Bromodomain Inhibitors
A study evaluated various compounds, including derivatives of oxazole, for their ability to inhibit bromodomains associated with cancer cell proliferation. The results indicated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide exhibited significant inhibitory activity against BRD4, a key player in oncogenic transcriptional regulation.
Drug Discovery Libraries
This compound is included in several screening libraries utilized for drug discovery:
- Bromodomain Modulators Library : Comprising 5801 compounds aimed at identifying new inhibitors for bromodomain targets.
- SmartTM Library : A comprehensive library containing over 51,161 compounds for various biological assays.
These libraries facilitate high-throughput screening processes that can lead to the identification of novel therapeutic agents.
Neuropharmacology
Research has indicated potential neuroprotective effects of oxazole derivatives. The compound's ability to modulate neurotransmitter systems may offer insights into treatments for neurodegenerative diseases.
Case Study: Neuroprotective Studies
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential utility in developing treatments for conditions such as Alzheimer's disease.
Antimicrobial Activity
Preliminary investigations have suggested that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and naphthalene moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Variations :
- The triazole-containing analogue (entry 5) incorporates a 1,2,3-triazole ring linked via an oxygen-methylene group to naphthalene. This structure enables hydrogen bonding and dipole interactions distinct from the methyl-substituted isoxazole in the target compound .
Functional Group and Electronic Effects
Table 2: Spectroscopic and Electronic Comparisons
Key Observations:
- The triazole derivatives (e.g., 6b) exhibit strong C=O stretches (~1680 cm⁻¹) and distinct NH proton signals (~10.7–11.0 ppm), reflecting resonance effects from electron-withdrawing nitro groups .
- The absence of electron-withdrawing groups in the target compound’s isoxazole ring may result in a less polarized acetamide bond, influencing reactivity and binding interactions.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an oxazole ring and a naphthalene moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20N2O
- Molecular Weight : 280.3642 g/mol
- CAS Number : [Not specified in sources]
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in antitumor and antimicrobial applications.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures show promising antitumor properties. For instance, derivatives containing benzimidazole and benzothiazole nuclei were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays. The results indicated that certain compounds exhibited significant cytotoxicity and antiproliferative effects, suggesting that the oxazole ring may enhance the activity of such compounds against cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 | 2D |
| Compound B | HCC827 | 20.46 | 3D |
| Compound C | NCI-H358 | 16.00 | 3D |
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. Studies have shown that similar oxazole derivatives possess antibacterial effects against strains such as E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that affect cell survival and proliferation.
- DNA Binding : Some studies suggest that similar compounds bind to DNA, affecting replication and transcription processes .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various oxazole derivatives for their biological activities. The study utilized high-throughput screening methods to assess the efficacy of these compounds against multiple cancer cell lines and microbial strains. The findings underscored the importance of structural modifications in enhancing biological activity .
Q & A
Q. Basic
- 1H/13C NMR : Resolve aromatic substitution patterns and acetamide linkage. For example, naphthalene protons show distinct splitting (e.g., doublets at δ 7.8–8.1 ppm), while oxazole methyl groups appear as singlets (δ ~2.3 ppm) .
- IR : Detect amide C=O (1670–1680 cm⁻¹) and triazole/oxazole ring vibrations (1250–1300 cm⁻¹) .
- HRMS : Confirm molecular formula (e.g., C₁₇H₁₆N₂O₂ requires [M+H]⁺ = 281.1284) .
How can computational chemistry aid in optimizing the synthesis and predicting reaction mechanisms?
Q. Advanced
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways .
- Data-driven optimization : Machine learning analyzes experimental variables (solvent, catalyst) to narrow optimal conditions, reducing trial-and-error .
- Electronic structure analysis : Predict regioselectivity in cycloadditions or substituent effects on reactivity .
When conflicting data arises between HRMS and NMR results, what analytical strategies can resolve discrepancies?
Q. Advanced
- Repeat experiments : Ensure reproducibility under controlled conditions.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .
- X-ray crystallography : Definitive structural confirmation, as seen in analogous acetamide derivatives .
- Alternative ionization methods : Use ESI-TOF or MALDI to cross-validate HRMS .
What are the critical considerations in designing a scalable reactor system for multi-step synthesis?
Q. Advanced
- Mixing efficiency : Use segmented flow reactors for exothermic steps (e.g., cycloadditions) .
- Catalyst recovery : Immobilize copper catalysts on solid supports to reduce waste .
- Process control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
How to select catalysts and solvent systems for amide bond formation or cycloaddition steps?
Q. Basic
- CuAAC : Copper diacetate (10 mol%) in i-BuOH/H₂O (3:1) enables efficient 1,3-dipolar cycloaddition .
- Amide coupling : Use DMF with K₂CO₃ for nucleophilic substitution or EDCl/HOBt for carbodiimide-mediated coupling .
What methodologies analyze substituent effects on the oxazole ring’s electronic properties?
Q. Advanced
- Hammett plots : Correlate substituent σ values with reaction rates or spectral shifts .
- DFT calculations : Simulate electron density maps to predict regioselectivity in electrophilic substitutions .
What purification techniques are recommended for isolating the final compound?
Q. Basic
- Recrystallization : Use ethanol or pet-ether for high-purity crystals .
- Column chromatography : Separate isomers using hexane/ethyl acetate gradients .
- TLC monitoring : Hexane:EtOAc (8:2) to track reaction progress .
How can kinetic studies improve yield in oxazole intermediate synthesis?
Q. Advanced
- In situ FTIR : Monitor reaction progress in real-time to identify rate-limiting steps .
- Arrhenius analysis : Determine activation energy for temperature optimization .
What strategies mitigate side reactions during oxazole-naphthalene coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
